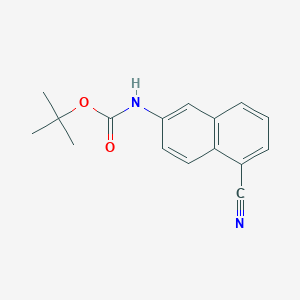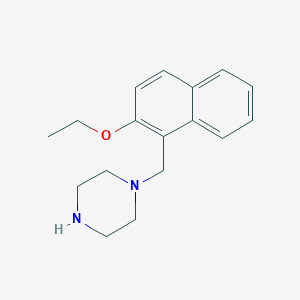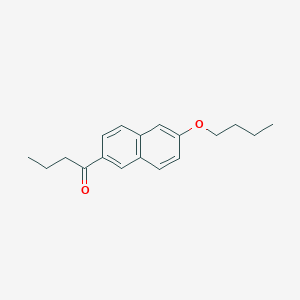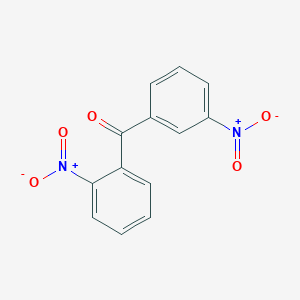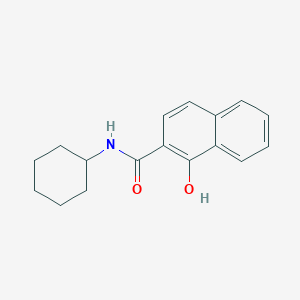
Methyl 4-(3-nitrophenoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-nitrophenoxy)benzoate is an organic compound with the molecular formula C14H11NO5 It is a derivative of benzoic acid and contains both ester and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-(3-nitrophenoxy)benzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by a nucleophilic aromatic substitution reaction with phenol to yield the desired product. The reaction conditions typically include the use of strong acids like sulfuric acid for nitration and a base such as sodium hydroxide for the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(3-nitrophenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium hydroxide or sulfuric acid for hydrolysis.
Substitution: Nitric acid for nitration, bromine for halogenation.
Major Products Formed
Reduction: 4-(3-aminophenoxy)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 4-(3-nitrophenoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-(3-nitrophenoxy)benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme functions and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(4-nitrophenoxy)benzoate
- Methyl 3-nitrobenzoate
- Methyl 4-nitrobenzoate
Uniqueness
Compared to similar compounds, it offers distinct advantages in certain synthetic and research contexts .
Propriétés
Formule moléculaire |
C14H11NO5 |
|---|---|
Poids moléculaire |
273.24 g/mol |
Nom IUPAC |
methyl 4-(3-nitrophenoxy)benzoate |
InChI |
InChI=1S/C14H11NO5/c1-19-14(16)10-5-7-12(8-6-10)20-13-4-2-3-11(9-13)15(17)18/h2-9H,1H3 |
Clé InChI |
ZQDHLXVEYHKHHJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(1S)-3-(Trifluoromethyl)cyclopent-2-en-1-yl]-9H-purin-6-amine](/img/structure/B11851960.png)
